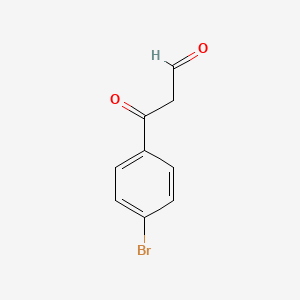

3-(4-Bromophenyl)-3-oxopropanal

Description

3-(4-Bromophenyl)-3-oxopropanal is an organic compound featuring a β-ketoaldehyde scaffold with a 4-bromophenyl substituent. This structure confers reactivity for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry. Studies highlight its role as a precursor for synthesizing antibacterial agents, particularly against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens .

Properties

IUPAC Name |

3-(4-bromophenyl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCGYNVVGNXQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284375 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14153-75-4 | |

| Record name | NSC36998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-bromophenyl)-3-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 3-(4-bromophenyl)-3-oxopropanal with structurally or functionally analogous compounds, focusing on substituent effects, biological activities, and applications.

Structural Analogues with Halogen Substitution

- 3-(3-Bromophenyl)-3-oxopropanoic Acid (CAS: 1000556-86-4): This positional isomer substitutes bromine at the meta-position. While its molecular weight (243.054 g/mol) and lipophilicity (XlogP ~1.3) are comparable to the 4-bromo derivative, the altered substituent position reduces antibacterial efficacy, underscoring the importance of para-substitution for optimal activity .

- 3-(4-Chlorophenyl)-3-oxopropanal O-Methyloxime (CAS: 339021-13-5): Replacing bromine with chlorine and introducing an oxime group modifies electronic properties and stability.

Ester Derivatives

- Ethyl 3-(4-Bromophenyl)-3-oxopropanoate (CAS: 26510-95-2): Esterification of the aldehyde group improves stability and bioavailability. While direct antibacterial comparisons are lacking, ester derivatives are often employed as prodrugs to enhance metabolic resistance .

Oxadiazole and Coumarin Derivatives

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: Incorporating the 4-bromophenyl-β-ketone into an oxadiazole ring shifts activity toward anti-inflammatory applications. This compound exhibited 59.5% inhibition of LPS-induced NO generation, comparable to indomethacin (64.3%) at 20 mg/kg .

- Brodifacoum and Difethialone: These 4-hydroxycoumarin derivatives share the 4-bromophenyl motif but exhibit distinct mechanisms (vitamin K antagonism). Their anti-inflammatory activity (via NO suppression) highlights the scaffold’s versatility but underscores divergent pharmacological targets compared to β-ketoaldehydes .

Oxime and Hydrazone Derivatives

- However, its discontinued commercial status limits current application data .

Key Data Tables

Table 2: Substituent Effects on Bioactivity

| Position/Group | Electronic Effect | Lipophilicity (XlogP) | Bioactivity Trend |

|---|---|---|---|

| para-Br | Strong −I effect | ~2.1 | High antibacterial |

| meta-Br | Moderate −I effect | ~2.0 | Reduced activity |

| para-Cl | Moderate −I effect | ~1.8 | Undetermined |

| Oxadiazole core | Conjugation-enhanced stability | ~3.5 | Anti-inflammatory shift |

Research Implications and Gaps

- Antibacterial Specificity : The para-bromo substitution in this compound is critical for Gram-negative targeting, likely due to enhanced membrane interaction .

- Anti-inflammatory Potential: Oxadiazole derivatives demonstrate scaffold flexibility but require further optimization for selectivity .

- Synthetic Accessibility : Ester and oxime derivatives offer routes to modulate pharmacokinetics, though in vivo studies are needed .

Preparation Methods

Synthesis of 1-(4-Bromophenyl)ethanone

The Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 1-(4-bromophenyl)ethanone. This intermediate is critical for subsequent formylation.

Formylation with Ethyl Formate

In a dry tetrahydrofuran (THF) or toluene solvent system, 1-(4-bromophenyl)ethanone reacts with sodium metal and ethyl formate at –5°C to form a sodium enolate intermediate. Acidification with acetic or hydrochloric acid liberates the target compound as a yellow solid.

Reaction Conditions :

-

Temperature : –5°C to room temperature

-

Solvent : Anhydrous THF or toluene

-

¹H-NMR (CDCl₃) : δ 8.20 (d, 1H, J=4.5 Hz, –CH), 7.92 (d, 2H, J=7.6 Hz, aromatic H).

-

IR (KBr) : 1679 cm⁻¹ (C=O stretch), 1599 cm⁻¹ (C=C aromatic).

Claisen-Schmidt Condensation

An alternative route employs Claisen-Schmidt condensation between 4-bromobenzaldehyde and a ketone under basic conditions. While less common, this method offers scalability for industrial applications.

Reaction Mechanism

4-Bromobenzaldehyde reacts with acetone in ethanol under alkaline conditions (e.g., KOH) to form a β-ketoaldehyde intermediate. Subsequent dehydration yields this compound.

Optimization :

-

Catalyst : Pulverized KOH

-

Solvent : Ethanol

-

Yield : ~70% (lower than Friedel-Crafts due to competing side reactions).

Enolic Sodium Intermediate Acidification

A modified Friedel-Crafts approach isolates the enolic sodium intermediate before acidification, improving purity and yield.

Procedure

1-(4-Bromophenyl)ethanone is treated with sodium hydride in THF, followed by ethyl formate addition. The enolic sodium salt is precipitated, filtered, and treated with saturated sodium bisulfite to form the sulfonate derivative. Acid hydrolysis with HCl yields the aldehyde.

Advantages :

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Formylation | 76–85% | High | Moderate | Industrial |

| Claisen-Schmidt | ~70% | Moderate | Low | Lab-scale |

| Enolic Sodium Acidification | 85–90% | Very High | High | Pilot-scale |

Key Findings :

-

The enolic sodium method achieves the highest yield and purity but requires stringent anhydrous conditions.

-

Claisen-Schmidt condensation is simpler but less efficient due to byproduct formation.

Characterization Techniques

Spectroscopic Analysis

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 53–54°C, with decomposition above 200°C.

Challenges and Optimization Strategies

Side Reactions

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-3-oxopropanal, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Key steps include:

- Friedel-Crafts acylation : Reacting 4-bromobenzene with a β-ketoaldehyde precursor in the presence of Lewis acids (e.g., AlCl₃). Temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions.

- Nucleophilic substitution : Using 4-bromophenylboronic acid with α,β-unsaturated carbonyl compounds under Suzuki-Miyaura coupling conditions (e.g., Pd catalysts, base).

Q. Optimization factors :

- Catalyst loading : Reduced Pd catalyst (0.5–2 mol%) minimizes cost and purification challenges.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 7.4–8.1 ppm (aromatic protons).

- ¹³C NMR : Carbonyl signals at δ 190–200 ppm.

- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>95% by area normalization).

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 243.05 for C₉H₇BrO₃) .

Q. How can conflicting spectral data (e.g., NMR, IR) in this compound derivatives be resolved?

Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR : Identifies keto-enol tautomers by observing signal splitting at low temperatures (−40°C).

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks in complex mixtures (e.g., diastereomers).

- X-ray crystallography : Definitive structural assignment via hydrogen-bonding patterns (e.g., planar cation geometry in Mannich derivatives) .

Example : In a study of 3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride, X-ray analysis revealed a planar cation structure (r.m.s. deviation: 0.069 Å), resolving ambiguities in NMR assignments .

Q. What methodologies are employed to evaluate the antibacterial activity of this compound derivatives?

Answer:

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (range: 1–256 µg/mL).

- Time-kill kinetics : Monitor bactericidal activity over 24 hours.

- Mechanistic studies :

- Enzyme inhibition : Measure β-ketoacyl-ACP synthase (FabH) activity using spectrophotometric assays.

- Molecular docking : Predict binding interactions with bacterial targets (e.g., PDB: 1MKB) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric effects : The 4-bromo substituent directs electrophilic substitution to the para position, while bulky groups at C3 hinder nucleophilic attack.

- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions (e.g., Grignard reagents).

- Case study : In Suzuki-Miyaura coupling, electron-deficient aryl bromides show higher reactivity (yield: 85–92%) compared to electron-rich analogs (yield: 45–60%) .

Q. What strategies mitigate decomposition of this compound under ambient conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.